2-azido-1,4-dibromobenzene
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Overview
Description
2-Azido-1,4-dibromobenzene is an organic compound with the molecular formula C6H3Br2N3 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an azido group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,4-dibromobenzene typically involves the bromination of benzene followed by the introduction of the azido group. One common method is as follows:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a catalyst such as iron bromide to produce 1,4-dibromobenzene.
Introduction of Azido Group: The 1,4-dibromobenzene is then reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azido group at the 2 position, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,4-dibromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF for azido substitution.
Reduction: Lithium aluminum hydride in anhydrous ether for azido reduction.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Reduction Products: 2-amino-1,4-dibromobenzene.
Cycloaddition Products: 1,2,3-triazoles.
Scientific Research Applications
2-Azido-1,4-dibromobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the synthesis of polymers and advanced materials with enhanced properties such as flame retardancy and thermal stability.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of 2-azido-1,4-dibromobenzene primarily involves its reactivity due to the presence of the azido and bromine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
1,4-Dibromobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azidobenzene: Contains only one bromine atom, resulting in different reactivity and applications.
2,4-Dibromo-1-azidobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 2-Azido-1,4-dibromobenzene is unique due to the combination of the azido group and two bromine atoms, which provides a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and bioconjugation.
Properties
CAS No. |
85862-87-9 |
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Molecular Formula |
C6H3Br2N3 |
Molecular Weight |
276.92 g/mol |
IUPAC Name |
2-azido-1,4-dibromobenzene |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
NGKDATKJPGENGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Br |
Purity |
95 |
Origin of Product |
United States |
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